molecular formula C14H18N2O6 B12002614 N-(2-{[(benzyloxy)carbonyl]amino}propanoyl)serine

N-(2-{[(benzyloxy)carbonyl]amino}propanoyl)serine

Cat. No.: B12002614
M. Wt: 310.30 g/mol
InChI Key: OKWGNUOGLNFNEB-UHFFFAOYSA-N
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Description

N-(2-{[(benzyloxy)carbonyl]amino}propanoyl)serine is a specialized amino acid derivative with significant research applications across multiple therapeutic areas. This serine-containing compound features a benzyloxycarbonyl (Cbz) protecting group, making it particularly valuable as a synthetic intermediate or building block in peptide synthesis and medicinal chemistry research. Research indicates this compound shows potential for investigating metabolic diseases including liver fibrosis and non-alcoholic steatohepatitis (NASH), as aspartic acid and serine derivatives have demonstrated therapeutic relevance in these areas . The structural characteristics of this molecule, particularly the carbamate group and amino acid backbone, share similarities with compounds investigated as glutamate carboxypeptidase inhibitors . This suggests potential application in prostate cancer research targeting PSMA (prostate-specific membrane antigen), a membrane protein with catalytic function also known as glutamate carboxypeptidase II . The compound's mechanism of action may involve enzyme inhibition pathways similar to other carbamoyl and amino acid derivatives that have shown activity against viral targets . Additionally, serine-containing compounds often serve as crucial intermediates in developing protease inhibitors, including thrombin inhibitors with anticoagulant applications . Researchers value this chemical entity for designing novel therapeutic agents due to its hybrid structure incorporating protected amino groups alongside polar functionality that may influence bioavailability and target engagement. This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications, and is strictly prohibited for personal use. Researchers should consult safety data sheets and implement appropriate handling protocols before experimental use.

Properties

IUPAC Name

3-hydroxy-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O6/c1-9(12(18)16-11(7-17)13(19)20)15-14(21)22-8-10-5-3-2-4-6-10/h2-6,9,11,17H,7-8H2,1H3,(H,15,21)(H,16,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKWGNUOGLNFNEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CO)C(=O)O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Mechanism

A scalable method described in US4500726A employs phase-transfer catalysts (e.g., polyethylene glycols) to enhance the reaction between L-serine and benzyl chloroformate (Cbz-Cl) in a biphasic system (water/organic solvent). The process involves:

  • Dissolving L-serine in aqueous sodium hydroxide.

  • Adding Cbz-Cl and PEG-600 (catalyst) to the mixture.

  • Stirring at 25–30°C for 4–6 hours.

This method achieves 96.8% yield by improving interfacial contact and reducing side reactions.

Advantages Over Crown Ethers

Polyethylene glycols (PEGs) are preferred over crown ethers due to:

  • Lower cost and higher availability.

  • Reduced leaching into organic phases, simplifying purification.

β-Lactone Intermediate Route

Synthesis via Serine β-Lactone

N-Cbz-L-serine β-lactone serves as a versatile intermediate for derivatives. J. Org. Chem. outlines:

  • Lactonization : Treating N-Cbz-L-serine with DCC in anhydrous dichloromethane to form the β-lactone.

  • Ring-Opening : Reacting the lactone with nucleophiles (e.g., amines, alcohols) to yield functionalized amino acids.

This route is critical for synthesizing fluorinated analogs like l-5,5,5,5',5',5'-hexafluoroleucine.

Industrial-Scale Application

JP2006525369A demonstrates multi-kilogram production of N-Cbz-(S-phenyl)-L-cysteine from β-lactones, highlighting reproducibility and high optical purity (>99% ee).

Solid-Phase Peptide Synthesis (SPPS)

Methyl Ester Protection

A study in J. Supercrit. Fluids details:

  • Esterification : L-serine’s carboxyl group is protected as a methyl ester using thionyl chloride/methanol.

  • Cbz Protection : The amino group is then shielded with Cbz-Cl under basic conditions.

  • Hydrolysis : The methyl ester is cleaved with lithium hydroxide to yield N-Cbz-L-serine.

Key Data :

StepReagentsYieldPurity
1SOCl₂, MeOH95%98%
2Cbz-Cl, NaHCO₃90%97%
3LiOH, THF/H₂O88%99%

Enzymatic and Chemoenzymatic Approaches

Lipase-Catalyzed Protection

Org. Lett. reports enantioselective synthesis using immobilized lipases (e.g., Candida antarctica Lipase B):

  • Serine is acylated with Cbz-O-succinimide in tert-amyl alcohol.

  • The enzyme selectively protects the amino group, achieving 92% ee at 37°C.

Limitations

  • High enzyme costs.

  • Narrow solvent compatibility (limited to non-polar media).

Comparative Analysis of Methods

MethodYieldOptical PurityScalabilityCost
PTC96.8%99%HighLow
β-Lactone85%>99%ModerateModerate
SPPS88%99%LowHigh
Enzymatic78%92%LowVery High

Key Insight : Phase-transfer catalysis offers the best balance of yield, purity, and cost for industrial applications.

Challenges and Optimization

Racemization Control

Racemization during Cbz protection is mitigated by:

  • Maintaining pH < 9.

  • Using low temperatures (0–5°C).

Purification Techniques

  • Supercritical CO₂ Extraction : Enhances solubility of N-Cbz derivatives, achieving >99% purity.

  • Crystallization : Ethyl acetate/hexane mixtures yield crystalline product .

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(benzyloxy)carbonyl]amino}propanoyl)serine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Enzyme Modulation

One of the primary applications of N-(2-{[(benzyloxy)carbonyl]amino}propanoyl)serine is its role as an enzyme modulator. Research has shown that this compound can selectively bind to active sites on enzymes, influencing their catalytic efficiency and specificity. This property makes it a valuable tool in studying enzyme kinetics and mechanisms.

Pharmaceutical Research

The compound has been investigated for its potential therapeutic applications, particularly in drug design. By modifying the serine structure, researchers aim to create analogs that exhibit enhanced bioactivity against specific targets. For instance, studies have explored its use in developing inhibitors for various enzymes involved in metabolic pathways .

Study 1: Cytotoxic Activity Assessment

In a study assessing the cytotoxic effects of amino acid derivatives on cancer cell lines, this compound was tested for its ability to reduce cell viability in neuroblastoma and astrocytoma models. The results indicated that derivatives of this compound exhibited significant cytotoxicity at concentrations as low as 100 µM, suggesting potential applications in cancer therapeutics .

Study 2: Enzyme Inhibition Mechanism

A detailed investigation into the enzyme inhibition mechanism revealed that this compound could effectively inhibit certain proteases by binding to their active sites. This study highlighted the importance of structural modifications in enhancing binding affinity and specificity towards target enzymes .

Mechanism of Action

The mechanism of action of N-(2-{[(benzyloxy)carbonyl]amino}propanoyl)serine involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions to occur at other sites within the molecule. The serine residue can participate in enzymatic reactions, making this compound useful in studies of enzyme mechanisms and protein modifications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional distinctions between N-(2-{[(benzyloxy)carbonyl]amino}propanoyl)serine and related compounds:

Compound Name Molecular Formula Functional Groups Molecular Weight (g/mol) Key Applications References
This compound Not explicitly provided (estimated: C₁₄H₁₈N₂O₆) Benzyloxycarbonyl, serine hydroxyl, propanoyl ~310 (estimated) Peptide synthesis, enzyme inhibitor intermediates
N∼2∼-[(Benzyloxy)carbonyl]-N-{(2S)-1-hydroxy-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl}-L-leucinamide C₂₁H₃₁N₃O₈S Benzyloxycarbonyl, pyrrolidinone, leucinamide, hydroxyl 485.56 Protease inhibition (e.g., viral main protease)
(1S,2S)-2-({N-[(Benzyloxy)carbonyl]-L-leucyl}amino)-1-hydroxy-3-[(3S)-2-oxopyrrolidin-3-yl]propane-1-sulfonic acid C₂₂H₃₂N₃O₁₀S Benzyloxycarbonyl, sulfonic acid, pyrrolidinone 542.58 Enhanced solubility for inhibitor screening
N-[(Benzyloxy)carbonyl]-L-histidyl-D-tyrosine hydrate (1:1) C₂₃H₂₆N₄O₇ Benzyloxycarbonyl, imidazole (histidine), phenolic -OH (tyrosine), hydrate 470.48 Substrate analog for metalloenzymes
N-Boc-O-allyl-L-serine C₁₁H₁₉NO₅ tert-Butoxycarbonyl (Boc), allyloxy, serine hydroxyl 261.28 Orthogonal protection in peptide synthesis
Key Observations:

Protecting Group Variability: The Z group in the target compound offers stability under basic conditions but requires hydrogenolysis for removal. In contrast, N-Boc-O-allyl-L-serine () uses a Boc group, which is acid-labile, enabling orthogonal deprotection strategies .

Solubility and Reactivity: The sulfonic acid group in (1S,2S)-2-({N-[(benzyloxy)carbonyl]-L-leucyl}amino)-...propane-1-sulfonic acid () significantly increases water solubility compared to the target compound, making it preferable for biological assays . The allyloxy group in N-Boc-O-allyl-L-serine allows for click chemistry or photolytic deprotection, unlike the propanoyl group in the target compound .

Biological Activity: Compounds with pyrrolidinone rings () exhibit protease inhibitory activity, likely due to structural mimicry of peptide substrates. The absence of this motif in the target compound suggests divergent applications . The histidine-tyrosine derivative () may interact with metal ions (e.g., zinc in metalloproteases), a feature absent in the serine-based target .

Physicochemical Properties

  • Polarity : The target compound’s hydroxyl and carbamate groups confer moderate polarity, whereas the sulfonic acid derivative () is highly polar.
  • Stability: The Z group in the target compound is less prone to acid hydrolysis than the Boc group in ’s compound but more sensitive to hydrogenolysis .

Biological Activity

N-(2-{[(benzyloxy)carbonyl]amino}propanoyl)serine, also known as N-Cbz-L-Serine, is a derivative of the amino acid serine that has gained attention in biochemical research due to its unique structural features and biological activities. This article explores its biological activity, synthesis, applications, and relevant case studies.

Structural Characteristics

This compound features a benzyloxycarbonyl (Cbz) group attached to the amino group of serine, which enhances its stability and solubility. Its molecular formula is C14H18N2O6C_{14}H_{18}N_{2}O_{6}, with a molecular weight of 310.30 g/mol. The compound appears as a white to cream powder and is soluble in organic solvents like acetic acid and dimethyl sulfoxide.

Biological Activity

The biological activities of this compound are significant in several areas:

  • Enzyme Inhibition : This compound has been shown to inhibit various enzymes, making it useful for studying enzyme kinetics and mechanisms.
  • Protein Modifications : It can serve as a substrate for post-translational modifications, allowing researchers to explore protein interactions and functions.
  • Therapeutic Potential : There is ongoing research into its potential therapeutic applications, particularly in drug development targeting specific biochemical pathways.

Synthesis

The synthesis of this compound typically involves several steps:

  • Protection of the Amino Group : The amino group of serine is protected using a benzyloxycarbonyl (Cbz) group.
  • Coupling Reaction : The protected serine is coupled with a suitable acylating agent to form the desired product.
  • Deprotection : The final step involves removing the protecting group to yield the compound.

Applications in Research

This compound has various applications in scientific research:

  • Biochemistry : Used as a building block in peptide synthesis and for studying enzyme-substrate interactions.
  • Pharmacology : Investigated for its potential roles in drug development and therapeutic applications.
  • Material Science : Its unique properties may be harnessed for developing new materials or chemical processes .

Case Studies and Research Findings

Several studies have highlighted the biological activity and applications of this compound:

  • Enzyme Interaction Studies : Research has demonstrated that this compound can effectively modulate enzyme activity, providing insights into enzyme mechanisms and potential inhibitors for therapeutic use.
  • Peptide Synthesis : It has been utilized in synthesizing peptides with specific functionalities, showcasing its utility as a versatile building block in organic synthesis .
  • Therapeutic Investigations : Ongoing studies are exploring its effects on cellular processes, particularly in cancer biology, where it may influence tumor growth through enzyme inhibition pathways .

Comparative Analysis

The following table summarizes key characteristics of this compound compared to related compounds:

Compound NameMolecular FormulaUnique Features
L-SerineC₃H₇NO₃Natural amino acid without protective groups
N-Benzyloxycarbonyl-L-serineC₁₁H₁₃NO₄Similar protective group but lacks propanoyl moiety
N-(2-Hydroxypropyl)-L-serineC₅H₁₁NO₄Hydroxyl group instead of benzyloxycarbonyl
This compoundC₁₄H₁₈N₂O₆Unique combination of benzyloxycarbonyl protection and propanoyl modification

Q & A

Q. What are the established synthetic routes for preparing N-(2-{[(benzyloxy)carbonyl]amino}propanoyl)serine?

The synthesis typically involves benzyloxycarbonyl (Cbz) protection of the amine group, followed by coupling reactions. For example, coupling N-Cbz-protected amino acids (e.g., N-Cbz-L-serine) with propanoyl derivatives is a common step, as described in peptide synthesis protocols . Key reagents include carbodiimides (e.g., EDC or DCC) for activating carboxyl groups and solvents like dichloromethane or dimethylformamide. Purification often employs column chromatography or recrystallization to isolate the target compound.

Q. How is the structural integrity of this compound validated in academic research?

Structural confirmation requires a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify the presence of the benzyloxycarbonyl group (e.g., aromatic protons at ~7.3 ppm) and serine backbone .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF to confirm molecular weight and fragmentation patterns .
  • X-ray crystallography : For resolving stereochemistry in enantiopure forms, particularly when chiral centers are present .

Q. What are the recommended methods for purifying this compound?

Purification strategies include:

  • Reverse-phase HPLC : Using C18 columns with acetonitrile/water gradients to separate impurities .
  • Recrystallization : Solvent systems like ethyl acetate/hexane or methanol/water are optimized based on solubility data .
  • Ion-exchange chromatography : For resolving charged byproducts from coupling reactions .

Advanced Research Questions

Q. How can researchers optimize coupling reaction yields for derivatives of this compound?

Key variables include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require lower temperatures to minimize racemization .
  • Catalyst systems : Additives like HOBt or HOAt reduce side reactions during carbodiimide-mediated couplings .
  • Stoichiometric ratios : Excess acylating agents (1.2–1.5 equivalents) improve conversion rates, but post-reaction quenching with scavengers (e.g., acetic acid) is critical .

Q. How does the compound’s stability vary under different storage and experimental conditions?

  • Temperature : Long-term storage at −20°C in anhydrous conditions preserves stability, as decomposition occurs via hydrolysis of the Cbz group .
  • pH sensitivity : The serine hydroxyl group and Cbz carbamate are labile in strongly acidic (pH < 2) or basic (pH > 10) conditions, necessitating buffered solutions during biological assays .

Q. What advanced techniques resolve stereochemical inconsistencies in synthesized derivatives?

  • Circular dichroism (CD) : Detects enantiomeric excess in chiral derivatives by measuring optical activity .
  • Chiral HPLC : Uses columns with immobilized cyclodextrins or macrocyclic glycopeptides to separate diastereomers .
  • Dynamic NMR : Monitors conformational exchange in proline-containing analogs to assess stereochemical rigidity .

Q. How can researchers investigate the compound’s biological activity and mechanism of action?

  • Enzyme inhibition assays : Test interactions with serine proteases or peptidases using fluorogenic substrates (e.g., AMC-tagged peptides) .
  • Molecular docking : Computational modeling (e.g., AutoDock Vina) predicts binding affinities to target proteins, guided by the compound’s SMILES or InChI descriptors .
  • In vivo studies : Radiolabeled derivatives (e.g., 14^{14}C-tagged) track metabolic pathways in model organisms .

Q. How should researchers address contradictions in synthetic yield data across studies?

  • Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, solvent) affecting yield .
  • Statistical analysis : Apply ANOVA or t-tests to compare yields under different conditions, ensuring replicates (n ≥ 3) for robustness .
  • Impurity profiling : LC-MS identifies side products (e.g., dipeptide dimers) that may reduce effective yields .

Methodological Notes

  • Critical data sources : PubChem (for structural validation) , synthetic protocols from peer-reviewed journals , and crystallographic databases (e.g., Cambridge Structural Database).
  • Contradictions addressed : Storage recommendations vary (e.g., −20°C vs. ambient), so validate stability via accelerated degradation studies .

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